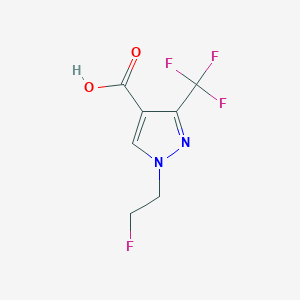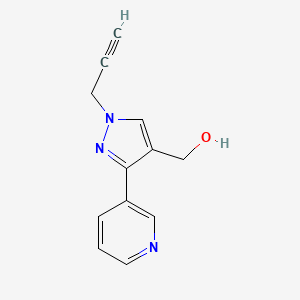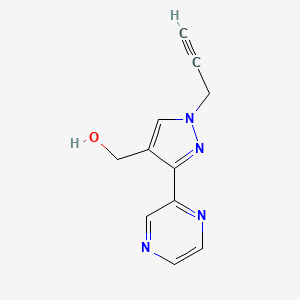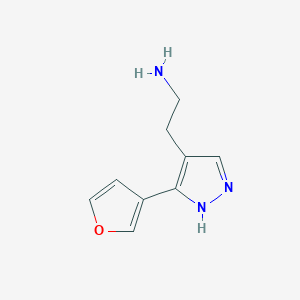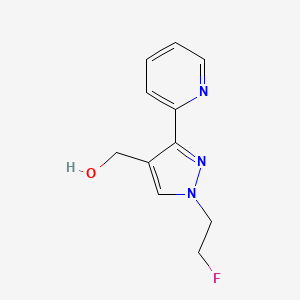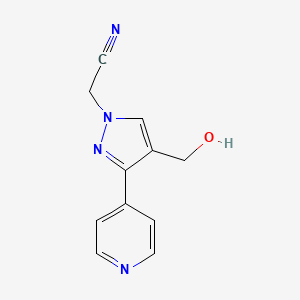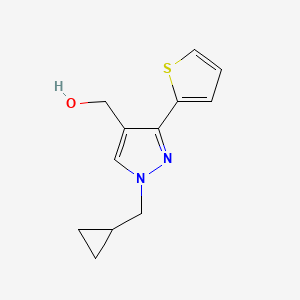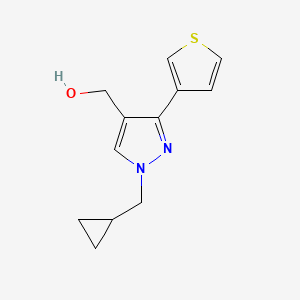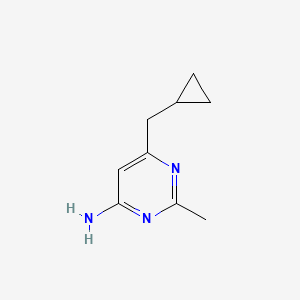
6-(环丙基甲基)-2-甲基嘧啶-4-胺
描述
6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine, also known as CPMPM, is an organic compound that has been widely studied in the scientific community due to its unique structure and potential applications in biology and chemistry. CPMPM has a cyclopropylmethyl group attached to the pyrimidine ring, which gives it a unique shape and structure. This structure makes CPMPM an interesting and potentially useful compound for research and experimentation.
科学研究应用
有机化学:环丙基甲基体系的稳定性
在有机化学中,环丙基甲基部分作为化合物结构的一部分,以其优异的稳定性而闻名,这是因为它能够在环丙烷环上离域正电荷 。这种稳定性有利于合成新的有机化合物,其中环丙基甲基可以作为稳定的中间体。
药物化学:抗病毒和抗癌应用
嘧啶-4-胺结构在药物化学中很重要,尤其是在合成抗病毒和抗癌药物方面 。该化合物与生物系统相互作用的能力可以被利用来设计新型治疗剂。
农业:植物生长和抗病性
在农业中,类似的化合物已被鉴定为植物活化剂,可以刺激植物抗病性和促进生长 。对 6-(环丙基甲基)-2-甲基嘧啶-4-胺的具体应用的研究可能导致新型农用化学品的开发。
工业化学:高纯度化合物的合成
相关的环丙基甲基在工业化学中用于生产高纯度化合物,这些化合物是合成各种活性物质的必需中间体 。所讨论的化合物可以在工业过程中发挥类似的作用。
环境科学:农药代谢物分析
具有环丙基甲基结构的化合物在环境科学中被分析为农药的代谢物。 了解它们的命运和迁移可以为环境风险评估提供信息 。
材料科学:用于偶联反应的有机硼试剂
嘧啶-4-胺成分在材料科学中可能很有用,其中有机硼试剂用于 Suzuki–Miyaura 偶联反应以创建新材料 。
分析化学:标准开发
在分析化学中,像 6-(环丙基甲基)-2-甲基嘧啶-4-胺这样的化合物可用于开发分析标准,用于检测和量化物质,确保测量的准确性和精确性 。
作用机制
The exact mechanism of action of 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine is still not fully understood, but it is believed to interact with a variety of proteins and enzymes in the body. 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine is thought to bind to certain receptors and enzymes, and can also inhibit certain enzymes. Additionally, 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine is believed to interact with certain proteins and other biological molecules, which could potentially lead to a variety of physiological effects.
Biochemical and Physiological Effects
6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine has been shown to interact with a variety of proteins and enzymes in the body, which can lead to a variety of biochemical and physiological effects. 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine has been shown to bind to certain receptors, which can lead to changes in cell signaling pathways. Additionally, 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine has been shown to inhibit certain enzymes, which can lead to changes in metabolic pathways. 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine has also been shown to interact with certain proteins and other biological molecules, which can lead to changes in protein structure and dynamics.
实验室实验的优点和局限性
The unique structure of 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine makes it an attractive compound for laboratory experiments. 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine can be easily synthesized in a variety of ways, which makes it a convenient compound for research and experimentation. Additionally, 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine has been shown to interact with a variety of proteins and enzymes in the body, which makes it a useful tool for studying the structure and dynamics of proteins and other biological molecules. However, 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine is not without its limitations. 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine has a relatively short half-life, which can make it difficult to study in certain experiments. Additionally, 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine is not a highly soluble compound, which can make it difficult to work with in certain experiments.
未来方向
The unique structure and potential applications of 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine make it an attractive compound for further research and experimentation. Potential future directions for 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine research include further study of its interactions with proteins and enzymes in the body, as well as its potential as a drug target and/or ligand for binding to certain receptors. Additionally, further study of 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine’s interactions with other biological molecules, such as DNA and RNA, could potentially lead to new applications in the field of biotechnology. Additionally, 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine could be studied as a potential tool for studying the structure and dynamics of proteins and other biological molecules. Finally, 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine could be further studied as a potential inhibitor of certain enzymes, which could lead to new therapeutic applications.
属性
IUPAC Name |
6-(cyclopropylmethyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-11-8(4-7-2-3-7)5-9(10)12-6/h5,7H,2-4H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRKVXQELGATDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




